3-Bromo-2-butoxyphenylboronic acid

Descripción general

Descripción

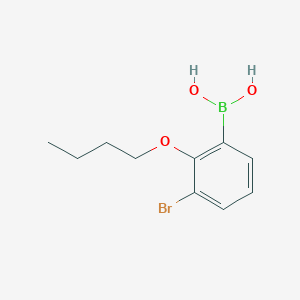

3-Bromo-2-butoxyphenylboronic acid is an organoboron compound with the molecular formula C10H14BBrO3 and a molecular weight of 272.93 g/mol . This compound is characterized by the presence of a bromine atom, a butoxy group, and a boronic acid functional group attached to a phenyl ring. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mecanismo De Acción

Target of Action

The primary target of 3-Bromo-2-butoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

The compound’s role in the sm cross-coupling reaction suggests that its bioavailability may be influenced by the presence of transition metals like palladium .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are generally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-butoxyphenylboronic acid typically involves the borylation of 3-bromo-2-butoxybenzene. This can be achieved through various methods, including the use of bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, with the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-2-butoxyphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced to form boranes.

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Boranes: Formed through reduction of the boronic acid group.

Aplicaciones Científicas De Investigación

3-Bromo-2-butoxyphenylboronic acid has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

Biological Research: Investigated for its potential use in biological assays and as a tool for studying enzyme mechanisms.

Comparación Con Compuestos Similares

3-Bromophenylboronic Acid: Similar structure but lacks the butoxy group.

2-Bromo-3-cyclohexylpropanoic Acid: Contains a cyclohexyl group instead of a butoxy group.

3-Bromo-2-methoxybenzoic Acid: Contains a methoxy group instead of a butoxy group.

Uniqueness: 3-Bromo-2-butoxyphenylboronic acid is unique due to the presence of the butoxy group, which can influence its reactivity and solubility properties. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous .

Actividad Biológica

3-Bromo-2-butoxyphenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and antiviral activities, as well as its interaction with biomolecules such as proteins and enzymes.

Overview of Boronic Acids

Boronic acids, including this compound, have gained attention for their diverse biological activities. They can form reversible covalent bonds with diols, which makes them useful in drug design and development. Their ability to interact with various biological targets has led to applications in cancer therapy, diabetes management, and as sensors for biological molecules .

1. Anticancer Activity

Recent studies have demonstrated that boronic acids exhibit significant anticancer properties. For instance, the introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic profiles. Research indicates that certain boronic acid derivatives can inhibit proteasomes, leading to apoptosis in cancer cells. Specifically, compounds similar to this compound have shown promise in targeting cancer cell lines by modulating pathways related to cell survival and proliferation .

Table 1: Anticancer Activity of Boronic Acid Derivatives

2. Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes or interference with bacterial metabolism. Studies have shown that certain derivatives can effectively combat resistant strains of bacteria by disrupting their metabolic pathways .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several boronic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity compared to their non-substituted counterparts .

3. Antiviral Activity

Emerging research suggests that boronic acids may possess antiviral properties as well. They can inhibit viral replication by targeting viral enzymes or host cell receptors necessary for viral entry. For example, some studies have indicated that boronic acid derivatives can interfere with the life cycle of viruses such as HIV and influenza .

Binding Affinity Studies

The binding interactions between this compound and biomolecules like insulin have been explored using computational docking studies. These studies reveal that the compound can stabilize insulin by forming non-covalent interactions, which may enhance its therapeutic efficacy in diabetes treatment .

Table 2: Binding Affinity of Boronic Acids with Insulin

| Compound Name | Binding Energy (kcal/mol) | Interaction Sites |

|---|---|---|

| This compound | -75.23 | Glu21, His5 |

| 3-Benzyloxyphenylboronic acid | -78.46 | Glu21, His5 |

Propiedades

IUPAC Name |

(3-bromo-2-butoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-2-3-7-15-10-8(11(13)14)5-4-6-9(10)12/h4-6,13-14H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYOOGBELZHMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399471 | |

| Record name | 3-Bromo-2-butoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480425-34-1 | |

| Record name | 3-Bromo-2-butoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.